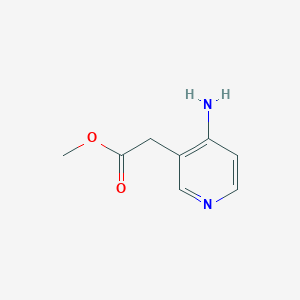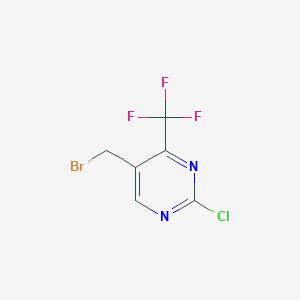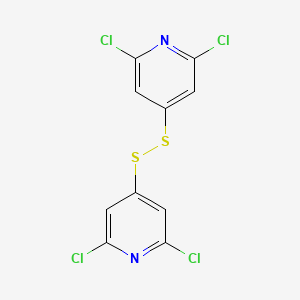
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is a chemical compound with the molecular formula C₁₀H₄Cl₄N₂S₂ It is characterized by the presence of two pyridine rings substituted with chlorine atoms at the 2 and 6 positions, connected by a disulfane (disulfide) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane typically involves the reaction of 2,6-dichloropyridine with sulfur-containing reagents. One common method is the oxidative coupling of 2,6-dichloropyridine using sulfur or sulfur chloride in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfane linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The chlorine atoms on the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,6-dichloropyridin-4-yl)disulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The disulfane linkage can undergo redox reactions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4,6-triisopropylphenyl)disulfane: Similar disulfane linkage but with different substituents on the aromatic rings.
1,2-Bis(2,6-dichlorophenyl)disulfane: Similar structure but with phenyl rings instead of pyridine rings.
Uniqueness
1,2-Bis(2,6-dichloropyridin-4-yl)disulfane is unique due to the presence of pyridine rings, which can participate in coordination chemistry and provide additional sites for functionalization. The chlorine substituents also offer opportunities for further chemical modifications, making this compound versatile for various applications.
Propiedades
Fórmula molecular |
C10H4Cl4N2S2 |
|---|---|
Peso molecular |
358.1 g/mol |
Nombre IUPAC |
2,6-dichloro-4-[(2,6-dichloropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H4Cl4N2S2/c11-7-1-5(2-8(12)15-7)17-18-6-3-9(13)16-10(14)4-6/h1-4H |
Clave InChI |
PQWBEUGEQNYYON-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Cl)SSC2=CC(=NC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


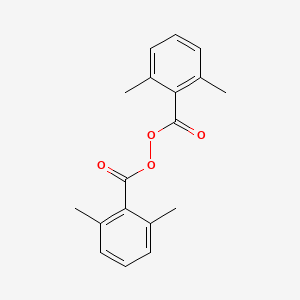
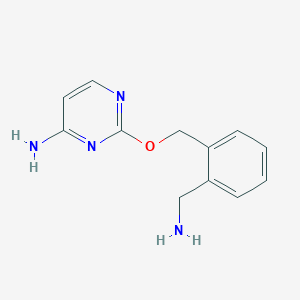
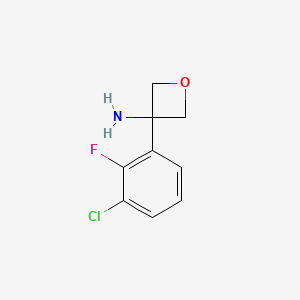
![(3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
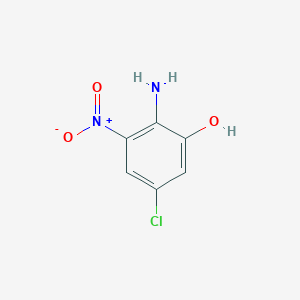
![(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
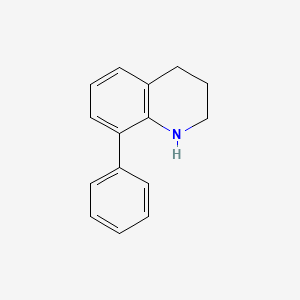

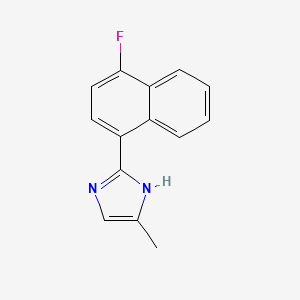
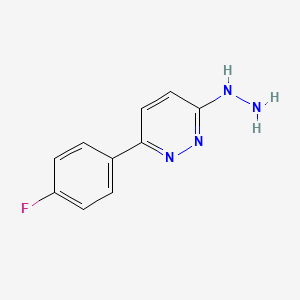
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
